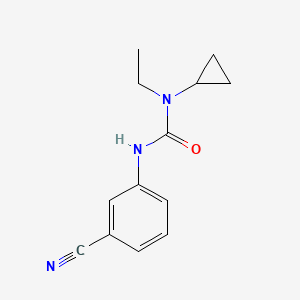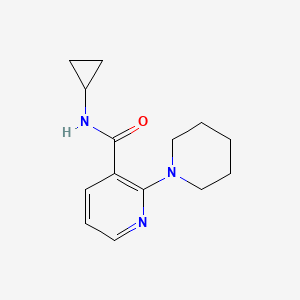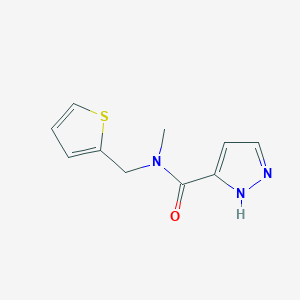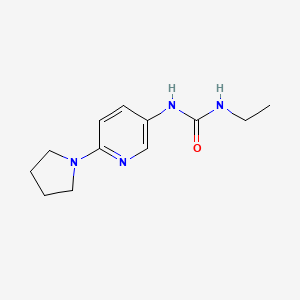
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide, also known as FMPP, is a synthetic compound that belongs to the pyrazole class of chemicals. It is a potent and selective agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. FMPP has gained attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.
Scientific Research Applications
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including pain, anxiety, depression, and addiction. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer. 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of pain, appetite, mood, and memory.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide involves its binding to the CB1 receptor, which is a G protein-coupled receptor. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K). These signaling pathways are involved in the regulation of various cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, appetite, mood, and memory. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro. 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has been shown to have a high affinity for the CB1 receptor, which is primarily found in the central nervous system, but is also present in peripheral tissues, including the immune system and the gastrointestinal tract.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide, including the investigation of its potential as a treatment for various neurological disorders, including pain, anxiety, depression, and addiction. It may also be useful in the development of new anti-inflammatory agents and cancer treatments. Further studies are needed to determine the optimal dosing and administration of 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide and to investigate its potential side effects and toxicity. Additionally, the development of new CB1 receptor agonists with improved pharmacokinetic properties and reduced side effects may provide new opportunities for therapeutic intervention.
In conclusion, 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders. Its high potency and selectivity for the CB1 receptor make it a valuable research tool, but further studies are needed to determine its optimal dosing and administration and to investigate its potential side effects and toxicity. The investigation of 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide and other CB1 receptor agonists may provide new opportunities for therapeutic intervention in the future.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide involves several steps, including the reaction of 4-fluoroacetophenone with methylamine, followed by the addition of propionic acid and acetic anhydride. The resulting intermediate is then reacted with hydrazine hydrate to produce the final product, 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide. The purity of 1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-5-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9(2)13-12(14(19)16-3)8-17-18(13)11-6-4-10(15)5-7-11/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGTYMDDZKRRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529492.png)

![3-[(2,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529504.png)

![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)

![1-methyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B7529538.png)

![3-morpholin-4-yl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine](/img/structure/B7529554.png)

![1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea](/img/structure/B7529556.png)

